molecular formula C22H24ClF2N3O2S2 B2806551 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide hydrochloride CAS No. 1216964-48-5

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide hydrochloride

Cat. No. B2806551
CAS RN: 1216964-48-5
M. Wt: 500.02
InChI Key: NBGWJDTXHBYFMR-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a benzo[d]thiazol-2-yl group, a morpholinoethyl group, and a phenylthio group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the benzo[d]thiazol-2-yl group could potentially introduce aromaticity into the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and withdrawing properties of the functional groups present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the nature of its functional groups. For example, the presence of the morpholinoethyl group could potentially increase the compound’s solubility in water .

Scientific Research Applications

Chemical Synthesis and Characterization

Compounds with structures similar to N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide hydrochloride have been synthesized and characterized using a range of techniques. For instance, derivatives of benzo[d]thiazol have been prepared and analyzed to determine their structural and physicochemical properties. These compounds are synthesized through reactions involving benzo[d]thiazol-2-amine and various reagents, fully characterized by spectral data including 1H, 13C NMR, UV, IR, and mass spectrometry (Manolov, Ivanov, & Bojilov, 2021).

Potential Biological Activities

Studies have focused on the synthesis and evaluation of compounds with benzo[d]thiazol moieties for their potential biological activities, including antimicrobial, anti-inflammatory, and psychotropic effects. A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. These findings suggest that such compounds hold promise for therapeutic applications, emphasizing the importance of structural features for their biological efficacy (Zablotskaya et al., 2013).

Applications in Drug Development

The research on similar compounds has implications for drug development, particularly in designing new molecules with potential as neurokinin-1 receptor antagonists, which could be effective in treating conditions like emesis and depression. This highlights the relevance of such compounds in developing novel therapeutics that can be administered via different routes, including oral and intravenous, to achieve desired pharmacological effects (Harrison et al., 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylsulfanylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O2S2.ClH/c23-16-14-18(24)21-19(15-16)31-22(25-21)27(8-7-26-9-11-29-12-10-26)20(28)6-13-30-17-4-2-1-3-5-17;/h1-5,14-15H,6-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGWJDTXHBYFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCSC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClF2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide hydrochloride

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